![molecular formula C15H15FN2O3 B2851835 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 931374-81-1](/img/structure/B2851835.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Indole derivatives are a class of organic compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are known to have diverse pharmacological activities and are a key component in many biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in organic chemistry. Various methods have been reported, including classical and advanced synthesis methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole moiety. This aromatic heterocyclic scaffold resembles various protein structures, which may explain the broad therapeutic potential of these compounds .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, thanks to the reactivity of the indole moiety. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. In general, indoles are crystalline and colorless with a specific odor .Scientific Research Applications
Antibacterial Applications
Compounds structurally related to "1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid" have shown promising antibacterial properties. For example, pyridonecarboxylic acids with amino- and/or hydroxy-substituted cyclic amino groups have been synthesized, demonstrating enhanced antibacterial activity, suggesting potential as therapeutic agents against bacterial infections (Egawa et al., 1984). Similarly, a fluorinated compound from the oxacin family, structurally related to the chemical , exhibited broad-spectrum antibacterial activities superior to unfluorinated compounds and somewhat superior to enoxacin (Stefancich et al., 1985).
Antiviral Applications
The antiviral properties of related compounds have also been investigated. Certain derivatives, like the substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, were explored for their antiviral activities against viruses like the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A. Although these compounds were generally not active against these viruses, exceptions were noted for specific derivatives showing significant suppression of influenza virus replication in cell cultures and in vivo efficacy in influenza pneumonia models in mice (Ivashchenko et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Nevertheless, indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity . The specific effects on these pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad biological activity of indole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound “(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid” is known to be stable at room temperature but can degrade under light exposure . It is soluble in organic solvents like ether and acetone but insoluble in water . These factors could potentially influence the action of “1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid” as well.
Safety and Hazards
Future Directions
The future directions in the study of indole derivatives are promising. Researchers are extensively exploring indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-11-1-2-13-12(6-11)9(7-17-13)3-4-18-8-10(15(20)21)5-14(18)19/h1-2,6-7,10,17H,3-5,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKWBNZRGBQYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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